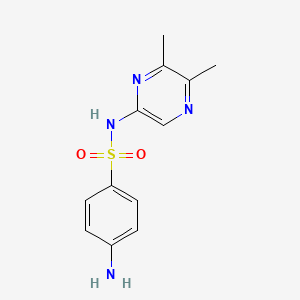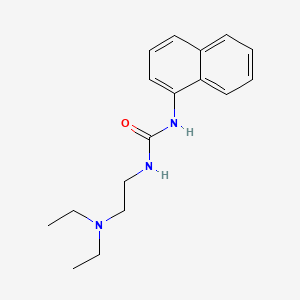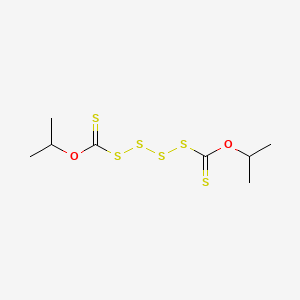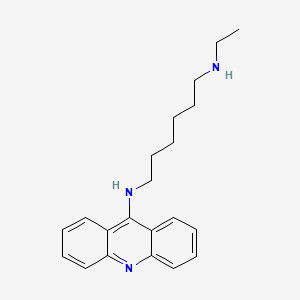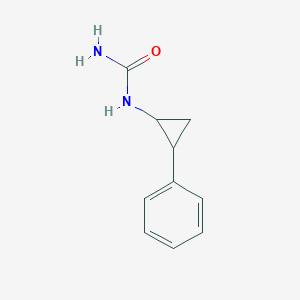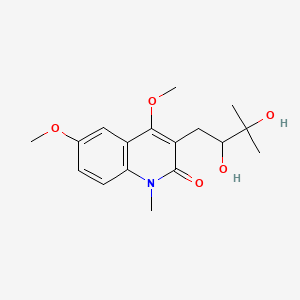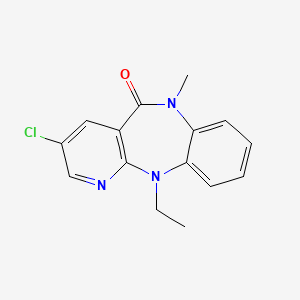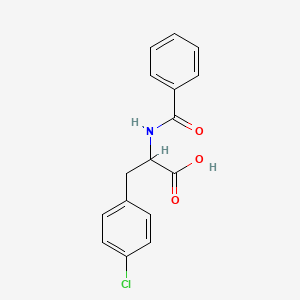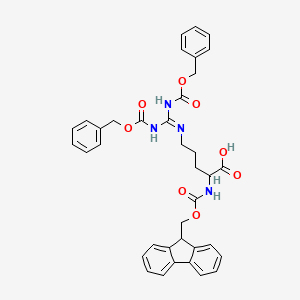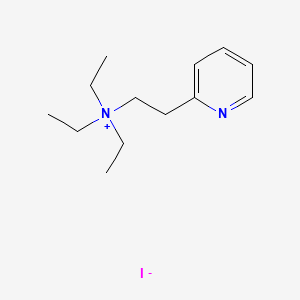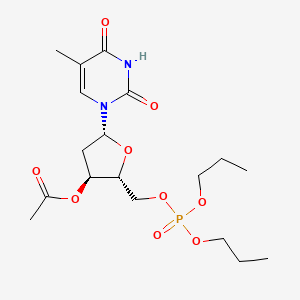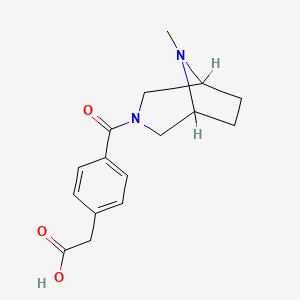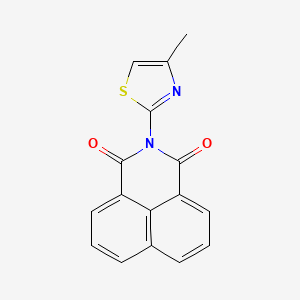
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride is a quaternary ammonium compound with a morpholine ring structure. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its unique structure allows it to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifying agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride typically involves the quaternization of 4-methylmorpholine with a hexadecyloxy methyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 4-methylmorpholine in an organic solvent.
Step 2: Add hexadecyloxy methyl chloride to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
Step 5: Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles such as hydroxide, bromide, or iodide.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced morpholinium derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium bromide in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of different morpholinium salts.
Oxidation: Formation of oxidized morpholinium compounds.
Reduction: Formation of reduced morpholinium derivatives.
Wissenschaftliche Forschungsanwendungen
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as an antimicrobial agent.
Industry: Utilized as a surfactant in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by the morpholine ring and the long alkyl chain, which allows the compound to form micelles and emulsify oils in water. The chloride ion plays a crucial role in maintaining the compound’s ionic balance and enhancing its solubility in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.
Uniqueness
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride is unique due to its morpholine ring structure, which provides additional stability and versatility compared to other quaternary ammonium compounds. Its long alkyl chain enhances its emulsifying properties, making it particularly effective in applications requiring the stabilization of oil-in-water emulsions.
Eigenschaften
CAS-Nummer |
78524-67-1 |
|---|---|
Molekularformel |
C22H46ClNO2 |
Molekulargewicht |
392.1 g/mol |
IUPAC-Name |
4-(hexadecoxymethyl)-4-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C22H46NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-22-23(2)17-20-24-21-18-23;/h3-22H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MARFVOVBUVHKBE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC[N+]1(CCOCC1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



